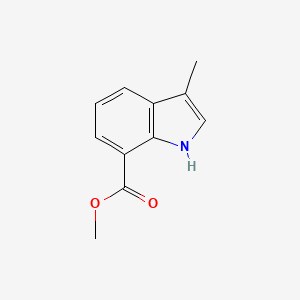

Methyl 3-methyl-1H-indole-7-carboxylate

CAS No.:

Cat. No.: VC13813408

Molecular Formula: C11H11NO2

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11NO2 |

|---|---|

| Molecular Weight | 189.21 g/mol |

| IUPAC Name | methyl 3-methyl-1H-indole-7-carboxylate |

| Standard InChI | InChI=1S/C11H11NO2/c1-7-6-12-10-8(7)4-3-5-9(10)11(13)14-2/h3-6,12H,1-2H3 |

| Standard InChI Key | NGYBBCUWGHOUSB-UHFFFAOYSA-N |

| SMILES | CC1=CNC2=C1C=CC=C2C(=O)OC |

| Canonical SMILES | CC1=CNC2=C1C=CC=C2C(=O)OC |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

Methyl 3-methyl-1H-indole-7-carboxylate (IUPAC name: methyl 3-methyl-1H-indole-7-carboxylate) features a bicyclic indole core fused from a benzene ring and a pyrrole ring. Key substituents include:

-

Methyl group at position 3, enhancing electron density at the pyrrole nitrogen.

-

Carboxylate ester at position 7, introducing polar functionality and steric bulk.

The molecular formula is C₁₁H₁₁NO₂, with a molecular weight of 189.21 g/mol . The compound’s planar structure facilitates π-π stacking interactions, while the ester group enables hydrogen bonding, influencing solubility and reactivity.

Table 1: Key Physicochemical Properties

Synthetic Methodologies

General Synthesis Strategies

The synthesis of methyl 3-methyl-1H-indole-7-carboxylate follows pathways common to indole derivatives, typically involving:

-

Fischer Indole Synthesis: Cyclization of phenylhydrazines with carbonyl compounds under acidic conditions.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling for introducing substituents.

-

Esterification: Reaction of carboxylic acid intermediates with methanol in the presence of acid catalysts.

A plausible route involves:

-

Step 1: Condensation of 3-methylindole-7-carboxylic acid with methanol using H₂SO₄ as a catalyst.

-

Step 2: Purification via column chromatography to isolate the ester product.

Optimization Challenges

-

Regioselectivity: Ensuring substitution at the 3- and 7-positions requires careful control of reaction conditions.

-

Yield Limitations: Esterification yields may vary due to steric hindrance from the methyl group.

Industrial and Research Applications

Pharmaceutical Intermediate

This compound serves as a precursor for synthesizing:

-

Kinase Inhibitors: Modulating cancer cell proliferation.

-

GPCR Ligands: Targeting serotonin and dopamine receptors.

Material Science

-

Organic Semiconductors: Planar structure supports charge transport in thin-film devices.

-

Coordination Complexes: Metal-binding via the indole nitrogen and ester oxygen.

Future Directions and Challenges

Research Gaps

-

In Vivo Studies: Efficacy and toxicity profiles in animal models.

-

Structural Modifications: Exploring substitutions at positions 1 and 5 to enhance bioactivity.

Industrial Scalability

-

Continuous Flow Synthesis: Improving yield and reducing waste.

-

Green Chemistry: Employing biocatalysts for esterification.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume